molecular formula C12H8Br2N4O3 B6099427 N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide

Cat. No. B6099427
M. Wt: 416.02 g/mol
InChI Key: IPBYOEIREBNAGU-INGKJJEOSA-N
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Description

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide, also known as DBPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DBPH belongs to the class of hydrazones and is synthesized from 3,5-dibromo-2,4-dihydroxybenzaldehyde and pyrazinecarbohydrazide.

Scientific Research Applications

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has also been investigated for its antioxidant and neuroprotective effects.

Mechanism of Action

The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. Additionally, this compound has been extensively studied for its potential therapeutic properties, which means that there is a significant amount of literature available on its biological effects. However, this compound also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide research. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial activities, and has also been investigated for its antioxidant and neuroprotective effects. While this compound has several advantages for lab experiments, it also has some limitations, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyrazinecarbohydrazide is synthesized from 3,5-dibromo-2,4-dihydroxybenzaldehyde and pyrazinecarbohydrazide in the presence of a catalyst. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified and characterized using various spectroscopic techniques.

properties

IUPAC Name

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N4O3/c13-7-3-6(10(19)9(14)11(7)20)4-17-18-12(21)8-5-15-1-2-16-8/h1-5,19-20H,(H,18,21)/b17-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYOEIREBNAGU-INGKJJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=N1)C(=O)N/N=C\C2=CC(=C(C(=C2O)Br)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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